An In-depth Technical Guide to Tert-butyl 4-formyl-1H-indole-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-formyl-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Tert-butyl 4-formyl-1H-indole-1-carboxylate, also known as N-Boc-4-formylindole, is a synthetic organic compound featuring an indole scaffold protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and functionalized with a formyl group at the 4-position. The indole nucleus is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The presence of the aldehyde at the C4 position provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential chemical transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of tert-butyl 4-formyl-1H-indole-1-carboxylate is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 460096-34-8 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |
| Molecular Weight | 245.27 g/mol | [1][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥97% | [1][2] |
| Storage Temperature | 2-8 °C, Sealed in dry, inert atmosphere | [1][2][5] |
| Predicted LogP | 3.237 | [3] |
| Topological Polar Surface Area (TPSA) | 48.3 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Solubility: While specific quantitative solubility data is not readily available in the literature, based on its structure, tert-butyl 4-formyl-1H-indole-1-carboxylate is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and methanol. Its solubility in non-polar solvents like hexanes is likely to be lower. The solubility of the parent compound, 4-formylindole, is reported to be 10 mg/mL in DMF and ethanol, and 3 mg/mL in DMSO[4].
Synthesis
The synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate is typically achieved through the N-protection of 4-formylindole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the protection of the indole nitrogen.
Synthetic Workflow
The overall synthetic pathway involves the reaction of commercially available 4-formylindole with di-tert-butyl dicarbonate in the presence of a base.
Caption: General workflow for the synthesis of tert-butyl 4-formyl-1H-indole-1-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the N-Boc protection of an indole derivative and can be adapted for the synthesis of the title compound.
Materials:
-
4-Formylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-formylindole (1.0 eq) in anhydrous acetonitrile or THF, add 4-dimethylaminopyridine (0.1 eq) or triethylamine (1.2 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure tert-butyl 4-formyl-1H-indole-1-carboxylate.
Causality behind Experimental Choices:
-
Base (DMAP or Et₃N): The base is crucial to deprotonate the indole nitrogen, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. DMAP is a more potent catalyst for this acylation reaction.
-
Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of di-tert-butyl dicarbonate.
-
Aqueous Workup: The washing steps with saturated sodium bicarbonate and brine are performed to remove any unreacted starting materials, by-products, and the base.
-
Column Chromatography: This purification technique is essential to isolate the desired product from any remaining impurities.
Spectral Data and Characterization
Accurate characterization of tert-butyl 4-formyl-1H-indole-1-carboxylate is essential for its use in further synthetic applications. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the tert-butyl group. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The protons on the indole ring will exhibit splitting patterns dependent on their coupling with adjacent protons. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the aldehyde carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the indole ring. The aldehyde carbonyl carbon will be in the downfield region (around 185-195 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A strong carbonyl stretching vibration for the Boc group around 1730-1750 cm⁻¹.
-
A strong carbonyl stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the compound.
Safety and Handling
As a laboratory chemical, tert-butyl 4-formyl-1H-indole-1-carboxylate should be handled with appropriate safety precautions.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation[5].
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection[5].
-
Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C[1][2][5].
Conclusion
Tert-butyl 4-formyl-1H-indole-1-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the construction of complex indole-containing molecules with potential biological activity. This guide has provided a comprehensive overview of its physical properties, a reliable synthetic protocol, and expected characterization data. By understanding these key technical aspects, researchers can effectively utilize this compound in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.
References
-
PubChemLite. Tert-butyl 4-formyl-1h-indole-1-carboxylate (C14H15NO3). [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
Sources
- 1. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - Tert-butyl 4-formyl-1h-indole-1-carboxylate (C14H15NO3) [pubchemlite.lcsb.uni.lu]
